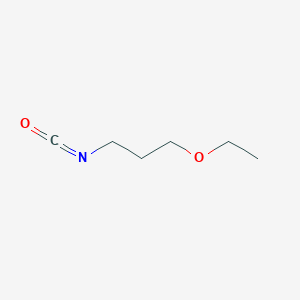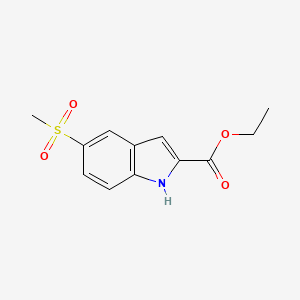![molecular formula C14H28ClNO B1356218 4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride CAS No. 1051919-42-6](/img/structure/B1356218.png)
4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” is a chemical compound used in scientific research. It has a molecular formula of C14H27NO•HCl and a molecular weight of 261.84 . This compound exhibits perplexing properties and is applied in various studies due to its versatile nature and potential for breakthrough findings.
Synthesis Analysis
Piperidines, which include “4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” consists of a piperidine ring attached to a cyclohexyl group through an ethoxy linker .
Chemical Reactions Analysis
Piperidines, including “4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” include a molecular weight of 261.84 and a molecular formula of C14H27NO•HCl .
Wissenschaftliche Forschungsanwendungen
Metabolic Activity
- Massicot, Steiner, and Godfroid (1985) found that a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, caused reduced food intake and weight gain in obese rats, suggesting potential metabolic activity (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
- The compound's effects on feeding behavior and toxicity were investigated by Massicot, Thuillier, and Godfroid (1984), highlighting its influence on satiety and potential use in obesity management (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure
- Research by Massicot et al. (1985) showed that the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) increases energy expenditure by increasing resting oxygen consumption in rats, hinting at its thermogenic effects (Massicot et al., 1985).
Molecular and Structural Analysis
- Investigations into the molecular and crystal structures of similar piperidine derivatives provide insights into their chemical properties and potential applications in medicinal chemistry, as seen in the works of Khan et al. (2013) and Szafran, Komasa, and Bartoszak-Adamska (2007) (Khan et al., 2013); (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antimycobacterial Activity
- Kumar et al. (2008) demonstrated the efficacy of spiro-piperidin-4-ones, a related class of compounds, against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Kumar et al., 2008).
Radical Cyclization and Synthesis
- Research on the synthesis of spiro[2H-indol]-3(1H)-ones through radical cyclization of piperidine derivatives, as studied by Sulsky et al. (1999), contributes to the understanding of chemical processes and potential synthetic applications (Sulsky et al., 1999).
Spectral Characterization
- Munigela et al. (2008) provided spectral characterization of degradation impurities of paroxetine hydrochloride hemihydrate, a related compound, showcasing the importance of understanding impurities in pharmaceuticals (Munigela et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-cyclohexylethoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO.ClH/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14;/h13-15H,1-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZNITZPBIPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589431 |
Source


|
| Record name | 4-[(2-Cyclohexylethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride | |
CAS RN |
1051919-42-6 |
Source


|
| Record name | Piperidine, 4-[(2-cyclohexylethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Cyclohexylethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)

![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)




